Increased Lipophilicity (XLogP3-AA) vs. Unsubstituted and 4-Methyl Oxazole-5-carboxylate Analogs
Ethyl 4-ethyloxazole-5-carboxylate exhibits a calculated XLogP3-AA value of 1.7, which is substantially higher than the 0.9 value for the unsubstituted Ethyl oxazole-5-carboxylate and the 1.3 value for the 4-methyl analog [1][2][3]. This represents a +0.8 log unit increase over the unsubstituted compound and a +0.4 log unit increase over the 4-methyl derivative, indicating significantly greater lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Ethyl oxazole-5-carboxylate (XLogP3-AA = 0.9); Ethyl 4-methyloxazole-5-carboxylate (XLogP3-AA = 1.3) |
| Quantified Difference | +0.8 log units vs. unsubstituted; +0.4 log units vs. 4-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity (logP) is directly correlated with improved membrane permeability and altered pharmacokinetic profiles, making this compound a more suitable starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant therapeutics.
- [1] PubChem. Ethyl 4-ethyloxazole-5-carboxylate. Computed Properties: XLogP3-AA 1.7. CID 19018567. View Source
- [2] PubChem. Ethyl 1,3-oxazole-5-carboxylate. Computed Properties: XLogP3-AA 0.9. CID 10964603. View Source
- [3] PubChem. Ethyl 4-methyloxazole-5-carboxylate. Computed Properties: XLogP3-AA 1.3. CID 88558. View Source
